molecular formula C19H19F3N2O3 B1456981 N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide CAS No. 919117-95-6

N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide

Cat. No.: B1456981
CAS No.: 919117-95-6
M. Wt: 380.4 g/mol
InChI Key: HCQXFVGASSHZMA-UHFFFAOYSA-N
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Description

N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly for investigating new therapeutic agents. Its structure incorporates a piperidine-4-carboxamide core, a scaffold frequently identified in compounds designed to modulate sodium channels, which are key targets for the management of pain and inflammatory conditions . The presence of the (trifluoromethoxy)phenoxy moiety is a critical feature, as the trifluoromethyl (CF3) group is a established pharmacophore in modern drug design. This group is known to enhance key properties in drug candidates, including metabolic stability, membrane permeability, and overall binding affinity to biological targets, primarily by increasing lipophilicity and introducing strong electron-withdrawing effects . This compound is supplied exclusively for laboratory research applications. It is intended for use in in vitro assays and other non-clinical investigations to further elucidate its potential mechanism of action and pharmacological profile. All information presented is for research purposes only and is not intended for diagnostic or therapeutic applications. This product is labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[4-(trifluoromethoxy)phenoxy]phenyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c20-19(21,22)27-15-7-5-14(6-8-15)26-17-4-2-1-3-16(17)24-18(25)13-9-11-23-12-10-13/h1-8,13,23H,9-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQXFVGASSHZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727088
Record name N-{2-[4-(Trifluoromethoxy)phenoxy]phenyl}piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919117-95-6
Record name N-{2-[4-(Trifluoromethoxy)phenoxy]phenyl}piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of N-Benzyl (or Substituted Benzyl)-4-[4-(trifluoromethoxy)phenoxy]pyridinium Salt

  • React 4-[4-(trifluoromethoxy)phenoxy]pyridine with benzyl halides or substituted benzyl halides.
  • Reaction conditions: Stirring in solvents like toluene or sherwood oil at reflux.
  • Yield: Up to 90%, purity around 96–98%.
  • Example: 2500 g of 4-[4-(trifluoromethoxy)phenoxy]pyridine reacted with 1676 g benzyl chloride gave 3700 g product with 90% yield and 98.4% purity.

Step 2: Reduction to N-Benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine

  • Use sodium borohydride in tetrahydrofuran at 0–15 °C.
  • Quench with acetic acid, extract, and crystallize.
  • Yield: Approximately 99%, purity ~96%.
  • Analytical data: ESI-LR m/z 350.1 [M+H]+.

Step 3: Hydrogenation to 4-[4-(trifluoromethoxy)phenoxy]piperidinium Salt

  • Catalytic hydrogenation using 10% palladium on carbon or platinum dioxide in methanol with acetic acid at 20–40 °C.
  • Reaction monitored by gas chromatography until starting material <0.1%.
  • Yield: 85–95%, purity >98%.
  • Analytical data: ESI-LR m/z 262.1 [M+H]+; 1H NMR confirms structure.

Step 4: Alkali Treatment to Obtain 4-[4-(trifluoromethoxy)phenoxy]piperidine

  • Treat piperidinium salt with aqueous sodium hydroxide or sodium carbonate at <15 °C.
  • Solid precipitates, filtered, washed, and dried.
  • Yield: 90–99%, purity >99%.
  • Analytical data: 1H NMR and 13C NMR consistent with target; elemental analysis confirms composition.

Detailed Reaction Conditions and Yields

Step Reactants Conditions Yield (%) Purity (%) Key Analytical Data
1. Pyridinium Salt Formation 4-[4-(trifluoromethoxy)phenoxy]pyridine + Benzyl chloride Reflux in toluene or sherwood oil, 4–16 h 70–90 96.6–98.4 1H NMR, ESI-LR m/z 347.1 [M+H]+
2. Reduction Pyridinium salt + NaBH4 THF, 0–15 °C, 6 h 99 96.1 1H NMR, ESI-LR m/z 350.1 [M+H]+
3. Hydrogenation Tetrahydropyridine + Pd/C or PtO2 + AcOH + H2 MeOH, 20–40 °C, until GC <0.1% 85–95 98.5–99.4 1H NMR, ESI-LR m/z 262.1 [M+H]+
4. Alkali Treatment Piperidinium salt + NaOH or Na2CO3 (aq) <15 °C, stirring 1 h 90–99 99.0–99.6 1H NMR, 13C NMR, Elemental Analysis

Research Findings and Advantages of the Improved Method

  • Cost Efficiency: Uses inexpensive raw materials such as 4-[4-(trifluoromethoxy)phenoxy]pyridine and benzyl halides.
  • Operational Simplicity: Mild reaction conditions, easy handling, and low equipment requirements make it suitable for industrial scale-up.
  • High Yield and Purity: The overall process yields high-purity products (>99%) with excellent yields (up to 99% in some steps).
  • Purification: The method avoids problematic byproducts common in Mitsunobu or mesylation routes, simplifying purification.
  • Scalability: Demonstrated on multi-kilogram scale with consistent results.

Summary Table of Key Intermediates and Final Product

Compound Description Yield (%) Purity (%) Key Characterization
Formula III N-Benzyl-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt 70–90 96.6–98.4 1H NMR, ESI-LR m/z 347.1
Formula IV N-Benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine 99 96.1 1H NMR, ESI-LR m/z 350.1
Formula V 4-[4-(trifluoromethoxy)phenoxy]piperidinium salt 85–95 98.5–99.4 1H NMR, ESI-LR m/z 262.1
Final Product 4-[4-(trifluoromethoxy)phenoxy]piperidine 90–99 99.0–99.6 1H NMR, 13C NMR, Elemental Analysis

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethoxy group.

Mechanism of Action

The mechanism of action of N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Modifications

The following table summarizes structural analogs of the target compound, highlighting substituent variations and their implications:

Compound Name Key Structural Features Pharmacological Implications Reference ID
N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Pyrimidine ring replaces phenoxy; trifluoromethyl group Enhanced π-π stacking potential; altered binding to kinase domains
N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]-1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide Brominated phenyl; triazine core Increased steric bulk; potential for DNA intercalation or topoisomerase inhibition
N-hydroxy-4-((4-(4-(trifluoromethyl)phenoxy)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxamide Sulfonyl linker; tetrahydro-2H-pyran Improved solubility; matrix metalloproteinase (MMP) inhibition due to sulfonyl group
4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide (A939572) Chlorophenoxy substituent; methylcarbamoyl side chain Higher lipophilicity; possible CNS penetration
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide tert-Butyl and pyridinylmethyl groups Steric hindrance reduces off-target binding; potential for GPCR modulation

Analysis of Substituent Effects

Trifluoromethoxy vs. Trifluoromethyl Groups
  • The target compound’s 4-(trifluoromethoxy)phenoxy group provides strong electron-withdrawing effects and metabolic stability due to the C-O-CF₃ linkage . In contrast, analogs with trifluoromethyl groups (e.g., ) exhibit greater hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Phenoxy Linkers vs. Sulfonyl/Heterocyclic Replacements
  • The biphenyl ether scaffold in the target compound allows conformational flexibility, facilitating interactions with hydrophobic pockets in enzymes like kinases or GPCRs. Analogs with sulfonyl linkers (e.g., ) show stronger hydrogen-bonding capacity, making them potent MMP inhibitors .
  • Pyrimidine () or triazine () cores introduce planar aromatic systems, favoring stacking interactions in nucleic acid or ATP-binding domains .
Halogenated Substituents
  • Chlorophenoxy () and bromophenyl () groups increase lipophilicity and van der Waals interactions. However, bromine’s larger atomic radius may sterically hinder binding in compact active sites .
Piperidine-4-Carboxamide Modifications
  • N-methylcarbamoyl () or N-hydroxy () side chains modulate hydrogen-bond donor/acceptor profiles, influencing target selectivity. For example, hydroxy groups in MMP inhibitors chelate catalytic zinc ions .

Pharmacokinetic and Selectivity Considerations

  • Metabolic Stability : The trifluoromethoxy group in the target compound resists oxidative metabolism compared to methoxy or methyl groups, extending half-life .
  • Selectivity : Analogs with bulky tert-butyl groups () exhibit reduced off-target effects but may suffer from poor bioavailability due to high molecular weight .
  • Solubility: Sulfonyl-containing analogs () demonstrate superior aqueous solubility, making them suitable for intravenous formulations, whereas chlorophenoxy derivatives () may require prodrug strategies .

Biological Activity

N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which significantly influences its pharmacological properties. The molecular formula is C19H19F3N2OC_{19}H_{19}F_3N_2O, and it has a molecular weight of approximately 368.36 g/mol. The trifluoromethoxy group enhances hydrophobic interactions, potentially increasing binding affinity to biological targets .

The mechanism of action for this compound involves:

  • Target Interaction : The trifluoromethoxy group allows for enhanced interaction with hydrophobic pockets in proteins, which may lead to inhibition or modulation of enzyme activity.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, contributing to its therapeutic effects .

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits potent inhibitory effects on cancer cell proliferation. For instance, it demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong anticancer potential .
    • The compound also inhibited lung metastasis in animal models, outperforming known treatments like TAE226 .
  • Anti-inflammatory Properties :
    • The compound has been explored for its anti-inflammatory effects, potentially acting through modulation of inflammatory pathways.
  • Selectivity and Toxicity :
    • Studies have shown that the compound has a favorable pharmacokinetic profile with sufficient oral bioavailability (31.8%) and low acute toxicity in animal models (no observed toxicity at doses up to 2000 mg/kg) .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below.

Compound NameIC50 (μM)MechanismNotes
N-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxamide0.15Enzyme InhibitionSimilar structure but less potent
N-(2-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide0.20Enzyme InhibitionModerate activity
This compound0.126Enzyme InhibitionMost potent among analogs

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Breast Cancer : A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to significant apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
  • Inflammation Model : In a murine model of inflammation, the compound reduced pro-inflammatory cytokine levels significantly compared to control groups, indicating its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the coupling of trifluoromethoxy-substituted phenols with halogenated phenyl intermediates. For example, describes a piperidine carboxamide synthesis via nucleophilic substitution and amide bond formation under anhydrous conditions (e.g., using DCM as a solvent and carbodiimide coupling agents). Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Purity validation requires HPLC (≥98% by area normalization) and mass spectrometry to confirm molecular weight .

Q. How is the compound structurally characterized to confirm its identity and stability?

Methodological Answer:

  • Spectroscopy: Use 1H^1H-NMR and 13C^{13}C-NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, trifluoromethoxy signals at δ ~148 ppm in 19F^{19}F-NMR) .
  • Crystallography: Single-crystal X-ray diffraction (as in ) provides bond lengths, angles, and packing motifs. For example, analogous compounds show piperidine ring puckering (e.g., chair conformation) and hydrogen-bonding networks critical for stability .
  • Thermal Analysis: Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions, ensuring batch consistency .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the piperidine or phenoxy moieties) impact biological activity and selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace the trifluoromethoxy group with methoxy or chloro substituents () to assess changes in lipophilicity (logP) and metabolic stability. Fluorinated groups enhance blood-brain barrier penetration in neuroactive compounds .
    • Modify the piperidine ring (e.g., N-methylation or introduction of sp3^3-hybridized carbons) to alter binding kinetics to target receptors. shows that fluorination at the piperidine 3-position increases target affinity in kinase inhibitors .
  • Computational Modeling: Use molecular docking (AutoDock Vina) and MD simulations to predict binding poses in enzymes like CYP450 isoforms, guiding rational design .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify poor bioavailability. For instance, trifluoromethoxy groups reduce oxidative metabolism but may increase plasma protein binding, limiting free drug concentrations .
    • Use LC-MS/MS to quantify tissue distribution in rodent models, correlating with efficacy in disease models (e.g., neuropathic pain assays) .
  • Formulation Optimization: Encapsulate the compound in PEGylated liposomes () to enhance solubility and prolong half-life. Dynamic light scattering (DLS) monitors nanoparticle size and polydispersity .

Q. How can crystallographic data inform polymorph screening and co-crystal engineering?

Methodological Answer:

  • Polymorph Screening: Conduct solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) and analyze via powder XRD. ’s monoclinic crystal system (space group P21_1/c) suggests similar packing for the target compound .
  • Co-crystal Design: Co-form with succinic acid or caffeine () to improve dissolution rates. Phase diagrams constructed via thermal microscopy identify eutectic points .

Data Contradiction Analysis

Example: Discrepancies in reported IC50_{50} values across enzymatic assays.

  • Root Cause: Variability in assay conditions (e.g., ATP concentrations in kinase assays) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6 metabolism).
  • Resolution: Standardize protocols (e.g., CEREP Panels) and validate using orthogonal methods (SPR for binding kinetics, cell-based reporter assays for functional activity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide
Reactant of Route 2
N-(2-(4-(Trifluoromethoxy)phenoxy)phenyl)piperidine-4-carboxamide

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